molecular formula C12H12N2 B2472214 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-30-2

6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No.: B2472214
CAS No.: 927999-30-2
M. Wt: 184.242
InChI Key: AKLLTTRPEYPRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is a chemically versatile scaffold of significant interest in medicinal chemistry and drug discovery research. This tricyclic structure, comprising fused quinoline and pyrrolidine rings, serves as a key intermediate for developing novel therapeutic agents. Pyrroloquinoline derivatives are extensively investigated for their diverse biological activities. Research indicates that this class of compounds demonstrates potent antiproliferative activity and can act as inhibitors of tubulin polymerization , a well-established mechanism for anticancer agents . The structural motif is also relevant in the search for new antileishmanial treatments , with closely related dihydropyrroloquinolinone derivatives showing promising efficacy against visceral leishmaniasis by targeting topoisomerase enzymes in the Leishmania parasite . Furthermore, the pyrroloquinoline core is found in compounds with reported antibacterial and antifungal properties . The specific substitution pattern of the this compound makes it a valuable building block for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore interactions with various biological targets and optimize potency and selectivity. This product is intended for research applications in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-8-2-3-11-10(6-8)7-9-4-5-13-12(9)14-11/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLLTTRPEYPRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(NCC3)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Reaction Mechanisms for 6 Methyl 1h,2h,3h Pyrrolo 2,3 B Quinoline and Analogues

Classical Annulation and Cyclization Approaches to the Pyrrolo[2,3-b]quinoline Ring System

Classical methods for the formation of the quinoline (B57606) ring often involve condensation and cyclization reactions that have been established for over a century. These methods are valued for their use of readily available starting materials and their broad applicability in heterocyclic synthesis.

Friedländer Condensation and Derivatives

The Friedländer synthesis is a widely utilized method for the construction of quinoline rings, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or an aldehyde). researchgate.netorganic-chemistry.org The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring. researchgate.net

Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation between the 2-aminoaryl carbonyl compound and the methylene-containing reactant, followed by cyclization and dehydration. The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the quinoline product. researchgate.net A variety of catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to promote this reaction. researchgate.net

While the Friedländer condensation is a powerful tool for quinoline synthesis, its direct application to form the pyrrolo[2,3-b]quinoline system from simple precursors is not extensively documented in readily available literature. However, a facile synthetic approach to 3H-pyrrolo[2,3-c]quinoline derivatives has been achieved through a sequential iodine-promoted cyclization, Staudinger reaction, aza-Wittig reaction, and dehydroaromatization, demonstrating the utility of related cyclization strategies. researchgate.net

Niementowski Reactions for Quinoline Ring Formation

The Niementowski reaction is another classical method for quinoline synthesis, involving the condensation of anthranilic acid with a ketone or an aldehyde to produce γ-hydroxyquinoline derivatives. wikipedia.org The reaction is typically carried out at elevated temperatures, which has somewhat limited its popularity compared to other quinoline syntheses. wikipedia.org However, modifications to the reaction conditions, such as the addition of phosphorus oxychloride or the use of a catalytic amount of base or polyphosphoric acid, have been developed to improve its practicality. wikipedia.org

The mechanism of the Niementowski reaction is thought to be similar to that of the Friedländer synthesis. It likely proceeds through the initial formation of a Schiff base from the anthranilic acid and the carbonyl compound, followed by intramolecular cyclization and dehydration. wikipedia.org While this reaction is effective for the synthesis of certain quinoline derivatives, its specific application to construct the pyrrolo[2,3-b]quinoline ring system is not prominently reported. The reaction is more commonly associated with the formation of quinolinone and quinazolinone systems. researchgate.netwikipedia.org

Bischler-Napieralski Type Cyclodehydration Methods

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org

The mechanism is believed to involve the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to effect cyclization. wikipedia.orgorganic-chemistry.org The reaction is most efficient when the aromatic ring is activated with electron-donating groups. nih.gov While the primary application of this reaction is in the synthesis of isoquinolines, its principles of intramolecular cyclodehydration can be conceptually extended to the synthesis of other fused heterocyclic systems. For instance, a POCl₃-promoted Bischler-Napieralski cyclization of an appropriately substituted amide has been successfully employed to afford a 1-methylisoquinoline (B155361) derivative. researchgate.net However, direct and widespread application of this method for the construction of the tricyclic pyrrolo[2,3-b]quinoline system is not well-documented.

Reductive Isomerization and Heteroannulation Processes

Reductive cyclization and heteroannulation represent a powerful strategy for the synthesis of complex heterocyclic systems. These reactions often involve the formation of a new ring through the reduction of a functional group, which then participates in an intramolecular cyclization. A notable example that illustrates a related heteroannulation process is the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B. nih.gov

In this synthesis, a key step involves the electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system. This thermal electrocyclization leads to the construction of the fused pyridine (B92270) ring system, forming the pyrrolo[2,3-c]quinoline core. nih.gov Although this example leads to the [2,3-c] isomer, the underlying principle of forming a new heterocyclic ring through an intramolecular cyclization involving a reduced or reactive intermediate is a key concept in this category of synthetic strategies. Another example is a reductive cyclization of α'-(2-nitrophenyl) enones to afford a 4,9b-propanopyrrolo[2,3-c]quinoline system. nih.gov

Modern Catalytic Methods for Pyrrolo[2,3-b]quinoline Construction

Modern synthetic chemistry has seen the advent of powerful catalytic methods, particularly those employing transition metals, which allow for the efficient and selective construction of complex molecular architectures under milder reaction conditions.

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools in organic synthesis, and they have been successfully applied to the construction of the pyrrolo[2,3-b]quinoline ring system. A highly effective method involves the palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with internal alkynes. researchgate.net This approach allows for the regioselective formation of 2,3-disubstituted pyrrolo[2,3-b]quinolines.

The reaction of 2-amino-3-iodoquinolines with a variety of internal alkynes in the presence of a palladium catalyst, such as palladium(II) acetate, along with a base and a salt additive, leads to the desired pyrrolo[2,3-b]quinoline products. The use of 1-trimethylsilyl internal alkynes has been shown to provide high regioselectivity, with the trimethylsilyl (B98337) group ending up at the 2-position of the pyrrolo[2,3-b]quinoline product. researchgate.net This silyl (B83357) group can then be further manipulated or removed.

Below is a table summarizing the palladium-catalyzed synthesis of various pyrrolo[2,3-b]quinoline analogues from substituted 2-amino-3-iodoquinolines and different alkynes.

Entry2-Amino-3-iodoquinoline Substituent (R¹)Alkyne (R²-C≡C-R³)Product Substituents (R¹, R², R³)Yield (%)
1HPh-C≡C-SiMe₃H, SiMe₃, Ph85
2HEt-C≡C-EtH, Et, Et78
36-MePh-C≡C-SiMe₃6-Me, SiMe₃, Ph82
46-MeMeO₂C-C≡C-CO₂Me6-Me, CO₂Me, CO₂Me75

This table is a representative example based on the general reaction described in the literature and may not reflect specific experimental results.

Gold(I)-Catalyzed Bicyclization and Cascade Cyclizations

Gold catalysts have emerged as powerful tools for the synthesis of complex nitrogen-containing heterocycles due to their ability to activate alkynes and other unsaturated systems under mild conditions. rsc.orgresearchgate.net In the context of pyrrolo[2,3-b]quinoline synthesis, gold(I)-catalyzed reactions offer efficient pathways through intramolecular bicyclization and cascade cyclizations.

One notable strategy involves the reaction of an α-imino gold carbene with a tethered alkyne. For instance, N-propargyl ynamides reacting with anthranils in the presence of a gold catalyst can generate an α-imino gold carbene intermediate. This species can then react with the tethered alkyne, leading to a vinyl cation that, after hydrolysis and treatment with an acid like p-toluenesulfonic acid, yields the pyrrolo[2,3-b]quinoline core. researchgate.net

Another prevalent gold-catalyzed method is intramolecular hydroamination. nih.govmdpi.com In this approach, a suitably functionalized indole (B1671886) or aniline (B41778) precursor bearing an N-alkynyl group undergoes cyclization. The gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack by the nitrogen atom. This process typically proceeds via a 6-exo-dig cyclization, which is highly regioselective, leading to the formation of the fused six-membered ring. Subsequent isomerization of the resulting intermediate yields the aromatic quinoline system. mdpi.com These mild reaction conditions are compatible with a wide range of functional groups, including halogens, alkoxyl, cyano, and ester groups, allowing for the synthesis of diverse functionalized derivatives. mdpi.com

Table 1: Examples of Gold(I)-Catalyzed Cyclizations for Pyrrolo-fused Quinoxalines/Quinolines

Starting Material TypeCatalyst SystemKey TransformationProduct TypeReference
N-propargyl ynamideGold(I) catalyst / p-TSAα-imino gold carbene formation / cyclizationPyrrolo[2,3-b]quinoline researchgate.net
Substituted N-alkynyl indoleJPAu(CH3CN)SbF66-exo-dig intramolecular hydroamination3H-pyrrolo-[1,2,3-de] quinoxaline (B1680401) nih.gov
N-alkynic 2-ynamideGold(I) catalystCyclization/Enyne Cycloisomerization/1,2-MigrationPyrrolo[1,2-b]isoquinoline nih.gov

Metal-Free Cyclization Protocols

The development of metal-free synthetic methods is a cornerstone of green chemistry, avoiding the cost and potential toxicity of transition metal catalysts. Several metal-free protocols have been successfully applied to the synthesis of quinolines and their fused analogues. mdpi.com

Radical-promoted cyclization offers a powerful metal-free approach. For example, N-bromosuccinimide (NBS) can mediate a radical reaction starting from precursors like propenoates. mdpi.com Under visible light, NBS can form a bromine radical, which initiates a cascade involving C-H abstraction, extrusion of dinitrogen gas, and cyclization of an imine radical onto the aryl ring. Subsequent oxidation rearomatizes the system to afford the quinoline product. mdpi.com

Another strategy involves tandem cyclizations of readily available starting materials like 2-styrylanilines and 2-methylquinolines, catalyzed by iodide. nih.gov This approach facilitates the functionalization of C(sp³)–H bonds and the formation of new C–C and C–N bonds in a single operation, providing efficient access to functionalized quinoline derivatives under environmentally friendly conditions. nih.gov Furthermore, iodine-catalyzed cascade reactions involving cross-dehydrogenative coupling have been developed for the one-pot synthesis of related fused systems like pyrrolo[1,2-a]quinoxalines, using DMSO as the oxidant. rsc.org

Multicomponent Reaction (MCR) Approaches to Functionalized Pyrrolo[2,3-b]quinolines

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy.

Ugi-Type Reactions and Post-Ugi Functionalizations

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that produces α-acylamino carboxamide derivatives. These Ugi adducts are versatile intermediates for subsequent transformations to build complex heterocyclic scaffolds. A powerful strategy involves a post-Ugi functionalization sequence. For instance, Ugi products can be subjected to a copper-catalyzed tandem transformation involving C-H/N-H bond functionalization. nih.govtiu.edu.iq This sequence can effectively construct fused-nitrogen heterocycles, and has been used to synthesize indolo[2,3-c]quinolines, which are close structural isomers of the target pyrrolo[2,3-b]quinoline system. nih.govtiu.edu.iq Similarly, a post-Ugi modification strategy has been employed to synthesize 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, demonstrating the versatility of this approach for accessing various pyrroloquinoline isomers. nih.gov

One-Pot Cascade Methodologies

One-pot cascade reactions, which involve multiple bond-forming events in a single operation without the isolation of intermediates, provide a rapid and efficient route to complex molecules. A palladium-catalyzed one-pot synthesis of the 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline core has been achieved from substituted 2-iodoanilines and 2,3-dihydro-1H-pyrrole. The proposed mechanism involves a Heck-coupling reaction followed by an intramolecular Schiff base formation and double bond migration to yield the final product. researchgate.net

Cascade reactions can also be designed as formal [3+2]-cycloadditions. The reaction of push-pull nitro heterocyles with precursors of carbonyl-stabilized quinolinium ylides can proceed in a one-pot manner to generate various substituted pyrrolo[1,2-a]quinolines in good to high yields. acs.orgnih.gov These transformations begin with a formal cycloaddition, followed by ring-opening and an elimination sequence to construct the fused heterocyclic system. acs.orgnih.gov

Total Synthesis Strategies for Natural Products Incorporating the Pyrrolo[2,3-b]quinoline Core

The pyrrolo[2,3-c]quinoline skeleton, a close isomer of the target compound, is a key structural feature in several marine natural products, including the marinoquinolines and trigonoine B. beilstein-journals.orgchim.itresearchgate.net The development of efficient synthetic routes to this core has been a significant focus for organic chemists. nih.gov

The first total synthesis of trigonoine B was accomplished via a six-step sequence. beilstein-journals.orgnih.gov A key step in this synthesis was the construction of an N-substituted 4-aminopyrrolo[2,3-c]quinoline framework through an electrocyclization of a 2-(pyrrol-3-yl)benzene derivative containing a carbodiimide moiety, which acts as a 2-azahexatriene system. beilstein-journals.orgnih.govnih.gov This strategy involves the initial formation of a urea, which is then dehydrated to the unstable carbodiimide. This intermediate undergoes a thermal 6π-electrocyclization to form the fused ring system. The final steps involve building the remaining portion of the trigonoine B molecule onto this core. beilstein-journals.orgnih.gov

The marinoquinolines have also been the subject of total synthesis efforts. One approach utilized a Curtius rearrangement of a carboxylic acid to form an isocyanate, which then underwent electrocyclization to furnish the pyrrolo[2,3-c]quinoline core. nih.gov This core intermediate could then be further functionalized at the C4 position to complete the syntheses of various marinoquinoline analogues. nih.gov These syntheses highlight how strategic bond disconnections and powerful cyclization reactions can enable the construction of complex, biologically active natural products.

Structural Elucidation Methodologies in Pyrrolo 2,3 B Quinoline Research

Advanced Spectroscopic Techniques for Complex Structure Assignment

In the study of pyrroloquinoline derivatives, ¹H and ¹³C NMR spectroscopy are fundamental. For instance, in the characterization of various N-substituted 4-aminopyrrolo[2,3-c]quinolines, ¹H NMR spectra provide crucial information on the number of protons, their chemical environment, and their coupling interactions, while ¹³C NMR reveals the number and types of carbon atoms. beilstein-archives.orgnih.gov For more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the precise connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HRMS) is another critical tool, providing the exact mass of a molecule and thus its elemental composition. This is vital for confirming the molecular formula of a newly synthesized compound. For example, HRMS has been used to confirm the elemental composition of various functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives. nih.gov

The following table provides representative ¹H and ¹³C NMR data for a related pyrrolo[3,4-b]quinoline derivative, illustrating the type of information obtained from these techniques.

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
8.00 (d, J = 9.2 Hz, 1H)172.8
7.46 (dd, J = 9.2, 2.8 Hz, 1H)168.5
7.35 (d, J = 2.7 Hz, 1H)157.7
6.15 (s, 1H)157.6
4.59 (s, 2H)145.0
3.98 (s, 3H)144.2
3.07 (s, 3H)130.8
1.72 (s, 6H)129.0
1.37 (s, 9H)123.4
121.4
102.6
60.5
55.5
51.2
49.3
28.6
24.5
12.1
Data for N-(tert-butyl)-2-(7-methoxy-9-methyl-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods provide information on the connectivity of atoms, X-ray crystallography offers an unparalleled, three-dimensional view of the molecule's structure in the solid state. This technique is particularly crucial for determining the absolute configuration of chiral centers and for understanding the spatial arrangement of atoms.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

In the context of pyrrolo[2,3-b]quinoline research, X-ray crystallography has been used to confirm the structures of complex derivatives. For example, the X-ray structures of spiropyrrolidine-pyrrolo[2,3-b]quinoline derivatives have been determined, providing definitive proof of their molecular geometry and stereochemistry. researchgate.net The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, which are invaluable for a complete structural description.

Below is a table summarizing key crystallographic data for a related pyrrolo[2',3',4':4,10]anthra[1,9-fg]quinoline derivative, showcasing the detailed structural information that can be obtained.

Parameter Value
Empirical formulaC₂₄H₁₅N₃
Formula weight345.40
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 14.1353(3) Å, α = 90°b = 10.3398(2) Å, β = 104.281(2)°c = 12.2471(2) Å, γ = 90°
Volume1733.24(6) ų
Z4
Density (calculated)1.323 Mg/m³
Illustrative data for a complex heterocyclic system. nih.gov

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for the separation, purification, and purity assessment of compounds in a research setting. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity checks. The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).

HPLC is a more powerful technique that provides high-resolution separation of complex mixtures. It is widely used for the final purification of synthesized compounds and for determining their purity with high accuracy. In the study of pyrroloquinoline analogues, HPLC protocols have been developed for their separation and analysis. nih.gov The retention time, the time it takes for a compound to elute from the column, is a key parameter used for identification and quantification.

The purity of synthesized compounds is often reported as a percentage of the peak area in the HPLC chromatogram. For example, the purity of various 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives has been determined by HPLC analysis, with peak areas often exceeding 95%. nih.gov

The following table shows representative HPLC data for a pyrrolo[3,4-b]quinoline derivative, highlighting its use in purity assessment.

Compound Retention Time (min) Peak Area (%) at 220 nm Peak Area (%) at 254 nm
5a5.16691.3096.61
5i3.68797.8298.59
5n3.58198.4795.19
Data for various N-(tert-butyl)-2-(7-methoxy-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)acetamide and propanamide derivatives. nih.gov

Computational Chemistry and Theoretical Investigations of Pyrrolo 2,3 B Quinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. These methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For instance, DFT calculations have been employed to study the electronic properties of various quinoline (B57606) derivatives. In a study on 6-methyl 1,2,3,4-tetrahydroquinoline, DFT calculations using the B3LYP/6-311+G(**) basis set were performed to analyze its structure and vibrational spectra, showing close agreement between observed and calculated frequencies. nih.gov Similarly, the molecular structures and vibrational assignments of 2-, 4-, and 6-methylquinoline (B44275) have been investigated using HF and DFT/B3LYP methods, providing insights into the influence of the methyl group's position on the molecule's properties. researchgate.net

In studies of more complex fused systems like 1H-Pyrrolo[3′,2′:4,10]anthra[9,1-gh]isoquinolines, DFT calculations have been used to understand their electronic properties and aromaticity. mdpi.com These calculations reveal how the electron density is distributed across the scaffold and help explain the observed optical properties. mdpi.com For pyrrolo[2,3-b]quinoxaline derivatives, thermodynamic and kinetic calculations have been used to predict their radical scavenging activity. rsc.org

Table 1: Representative DFT-Calculated Electronic Properties of Related Heterocyclic Systems

Compound/System Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source
6-methyl 1,2,3,4-tetrahydroquinoline B3LYP/6-311+G(**) Not Specified Not Specified Not Specified nih.gov
1-methyl-1H-pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]quinoline Not Specified -5.26 -2.65 2.61 mdpi.com

Note: Data is for structurally related compounds to illustrate the application of the method.

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to model the interaction between a small molecule ligand and a protein target at the atomic level. This allows for the prediction of binding affinity and the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Derivatives of the pyrroloquinoline core have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For example, a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives, including the closely related 6-methyl-thiopyrano[2,3-b]quinoline, was performed against the CB1a protein to evaluate their potential as antitumor agents. The study reported binding affinities ranging from -5.3 to -6.1 kcal/mol. semanticscholar.orgnih.gov For 6-methyl-thiopyrano[2,3-b]quinoline specifically, the binding affinity was found to be -5.5 kcal/mol, with interactions identified with amino acid residues such as PHE A-15, TRP A-12, and LYS A-16. semanticscholar.orgnih.gov

In another study, novel 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were docked into the active site of Leishmania donovani topoisomerase 1 (LdTop1) to investigate their potential as antileishmanial agents. nih.govrsc.org The docking scores and interaction patterns helped to rationalize the observed biological activity of the synthesized compounds. nih.gov Similarly, pyrrolo[1,2-a]quinoline (B3350903) derivatives were docked into target proteins of Mycobacterium tuberculosis to elucidate their mechanism of action as potential anti-TB agents. nih.gov

Table 2: Summary of Molecular Docking Studies on Related Pyrroloquinoline Systems

Compound Series Protein Target (PDB ID) Range of Binding Affinity (kcal/mol) Key Interacting Residues Source
2H-thiopyrano[2,3-b]quinolines CB1a (2IGR) -5.3 to -6.1 ILE-8, LYS-7, TRP-12, PHE-15, LYS-16 semanticscholar.orgnih.gov
Pyrrolo[1,2-a]quinolines Pks13, DprE1 Not Specified (Inhibition constants reported) Not Specified nih.gov
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones LdTop1 (2B9S) Up to -8.48 Lys352, Asp353, Arg314 nih.govrsc.org

Note: Data is for structurally related compounds to illustrate the application of the method.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the conformational flexibility of ligands and proteins, the stability of ligand-protein complexes, and the dynamics of the binding process.

While specific MD simulation studies on 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline were not prominently found, the technique is widely applied to similar heterocyclic systems. For instance, MD simulations have been used to investigate potential inhibitors of the acetylcholinesterase enzyme, including quinoline derivatives. researchgate.net These simulations can confirm the stability of binding modes predicted by molecular docking and reveal dynamic changes in the protein structure upon ligand binding. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate binding free energies, identify stable hydrogen bond networks, and understand the role of solvent molecules in the binding event. This information is crucial for optimizing lead compounds to improve their binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and provide insights into the mechanism of action.

QSAR studies have been conducted on various classes of quinoline derivatives to understand the structural requirements for their biological activities. For example, a QSAR analysis was performed on a series of pyrrolo- and pyridoquinolinecarboxamides to model their diuretic activity. scispace.com The study used various molecular descriptors related to the electronic and spatial structure of the molecules to build a predictive model. scispace.com Another QSAR study on quinoline-based quinazolinone-thiazolidinone heterocycles was performed to model their antimicrobial activity, using topological and 2D matrix descriptors to establish a regression model. ijprajournal.com These models help medicinal chemists to select the most suitable substituents for designing more potent and selective agents. ijprajournal.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway. This is particularly valuable for understanding the synthesis of complex heterocyclic systems like pyrrolo[2,3-b]quinolines.

The synthesis of fused quinoline scaffolds often involves multi-step reactions, and computational approaches can clarify the intricate details of these transformations. For example, the reaction mechanism for forming the pyrrolo[2,3-b]quinoline scaffold can be investigated to understand the sequence of bond formation and breaking. researchgate.net The total synthesis of related alkaloids, such as trigonoine B (a pyrrolo[2,3-c]quinoline), has been achieved through strategies involving electrocyclization reactions. nih.gov Computational studies of such reactions can help optimize reaction conditions by providing insights into the activation energies and the stability of intermediates, thereby guiding synthetic efforts.

In Silico Predictions of Molecular Recognition and Binding Affinities

In silico methods for predicting molecular recognition and binding affinities are central to modern drug discovery. These predictions, often derived from molecular docking and more advanced techniques like free energy calculations, provide a quantitative estimate of how strongly a ligand will bind to its target protein.

Molecular docking studies on various pyrroloquinoline systems provide direct predictions of binding affinity, typically expressed as a docking score or binding energy in kcal/mol. For instance, in the study of 2H-thiopyrano[2,3-b]quinoline derivatives, the calculated binding affinities ranged from -5.3 to -6.1 Kcal/mol against the CB1a protein. nih.gov In a different study, designed quinoline derivatives were docked against the STK10 protein, with predicted binding affinities as favorable as -7.9 kcal/mol. mdpi.com

Beyond docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine these predictions. For example, MM/GBSA calculations for a designed quinoline ligand (ligand7) targeting the STK10 protein yielded a binding free energy (ΔG bind) of -20.93 kcal/mol, indicating a very favorable interaction. mdpi.com These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing.

Table 3: Predicted Binding Affinities for Related Quinoline Systems

Compound/Ligand Protein Target Predicted Binding Affinity (kcal/mol) Method Source
6-methyl-thiopyrano[2,3-b]quinoline CB1a -5.5 Molecular Docking semanticscholar.orgnih.gov
Designed Quinoline Ligand 7 STK10 -7.9 Molecular Docking mdpi.com
Designed Quinoline Ligand 7 STK10 -20.93 (ΔG bind) MM/GBSA mdpi.com

Note: Data is for structurally related compounds to illustrate the application of the method.

Mechanistic Exploration of Biological Interactions of Pyrrolo 2,3 B Quinolines

Enzyme Inhibition Mechanisms and Specific Molecular Targets (e.g., Kinases, Topoisomerases, Metabolizing Enzymes)

Pyrroloquinoline derivatives have been identified as potent inhibitors of several critical enzyme families, particularly those involved in cell proliferation and survival, such as kinases and topoisomerases.

Kinase Inhibition Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several pyrroloquinoline isomers have been developed as kinase inhibitors. For instance, certain pyrrolo-quinoline gamma-lactones act as novel inhibitors for two members of the PI3-kinase related kinase (PIKK) family: Ataxia-Telangiectasia-mutated (ATM) protein and the mammalian Target of Rapamycin (mTOR). nih.gov One potent compound in this series, DK8G557, demonstrated an IC50 value of 0.6 µM for ATM. nih.gov Similarly, the pyrrolo[4,3,2-de]quinoline core of the lymphostin family has shown potent inhibitory effects against PI3K and mTOR in the nanomolar range. acs.org

Other related scaffolds, like pyrrolo[2,3-d]pyrimidines, have been investigated as multi-targeted kinase inhibitors, showing significant activity against EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.com Furthermore, pyrrolo[3,2-b]quinoxaline derivatives have been designed as type II kinase inhibitors that target the inactive DFG-out conformation of kinases, with demonstrated activity against the EphA3 tyrosine kinase. nih.gov

Topoisomerase Inhibition Topoisomerases are essential enzymes that manage DNA topology and are validated targets for anticancer and antimicrobial agents. Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been identified as potential antileishmanial agents by targeting Leishmania donovani topoisomerase 1 (LDTop1). nih.gov Molecular docking studies of these compounds revealed binding at the DNA cleavage site of the enzyme. nih.gov In the context of cancer, novel pyrrolo[3,2,f]quinoline derivatives have been shown to stimulate topoisomerase II poisoning, although this may not be their primary mechanism of anti-proliferative action. nih.gov

Table 1: Inhibition of Specific Enzyme Targets by Pyrroloquinoline Derivatives

Compound ClassEnzyme TargetReported Activity (IC50)Reference
Pyrrolo-quinoline gamma-lactones (DK8G557)ATM Kinase0.6 µM nih.gov
Pyrrolo-quinoline gamma-lactones (HP9912)mTOR Kinase0.5 µM nih.gov
Pyrrolo[4,3,2-de]quinoline corePI3K/mTORNanomolar range acs.org
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-onesLeishmania donovani Topoisomerase 1Effective inhibition nih.gov
Pyrrolo[3,2,f]quinolinesTopoisomerase IIStimulates poisoning nih.gov

Receptor Binding and Signaling Pathway Modulation

While direct receptor binding studies are less common than enzyme inhibition assays for this class, the potent kinase inhibitory activity of pyrroloquinolines inherently implies a profound modulation of cellular signaling pathways. By inhibiting kinases such as PI3K, mTOR, ATM, and EGFR, these compounds can disrupt entire signaling cascades that are crucial for cell growth, proliferation, survival, and angiogenesis. nih.govacs.orgnih.gov For example, inhibition of the PI3K/mTOR pathway by the pyrrolo[4,3,2-de]quinoline core can halt the signaling responsible for cell growth and proliferation in cancer cells. acs.org Similarly, pyrrolo[3,2-b]quinoxaline derivatives, by inhibiting Ephrin tyrosine kinases, interfere with signaling pathways that are critical in both normal development and oncogenic processes. nih.gov

Cellular Processes Disruption (e.g., Cell Cycle Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition)

The anti-proliferative effects of pyrroloquinoline derivatives are often a direct consequence of their ability to disrupt fundamental cellular processes, including the cell cycle and programmed cell death.

Cell Cycle Arrest Several studies have demonstrated that these compounds can halt the progression of the cell cycle. A derivative of the related pyrrolo[2,3-d]pyrimidine scaffold was shown to cause cell cycle arrest in the G0–G1 phase in HepG2 liver cancer cells, preventing them from entering the DNA replication (S) phase. nih.gov Similarly, pyranoquinoline derivatives have been reported to induce cell cycle arrest at the G2/M checkpoint. researchgate.net This disruption of the normal cell cycle is a key mechanism for suppressing cancer cell proliferation. nih.gov

Apoptosis Induction Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Mechanistic studies have revealed that pyrroloquinoline-related compounds are capable of triggering this process. For instance, a pyrrolo[2,3-d]pyrimidine derivative was found to induce apoptosis in HepG2 cells by increasing the expression of pro-apoptotic proteins like caspase-3 and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov The pyrrolo[4,3,2-de]quinoline core has also been associated with pro-apoptotic activity. acs.org In some cases, an alternative, non-apoptotic cell death pathway known as paraptosis has been observed. A novel pyrazolo[3,4-h]quinoline derivative was found to induce this distinct form of cell death in breast cancer cells, characterized by extensive cytoplasmic vacuolization driven by reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress. mdpi.com

Anti-Proliferative Mechanisms in Investigational Cell Line Models

The ability of pyrroloquinolines to inhibit key enzymes and disrupt cellular processes translates into potent anti-proliferative activity across a range of cancer cell lines.

Pyrrolo-quinoline gamma-lactones have demonstrated selective growth inhibition in the National Cancer Institute's 60-cell line screen. nih.gov Likewise, novel pyrrolo[3,2,f]quinoline derivatives were particularly effective against leukemia cell lines in the same NCI panel. nih.gov Specific examples of anti-proliferative activity are highlighted in the table below.

Table 2: Anti-Proliferative Activity of Pyrroloquinoline Derivatives in Cancer Cell Lines

Compound ClassCell Line(s)Observed EffectReference
Pyrrolo[3,2,f]quinolinesLeukemia cell lines (NCI panel)Growth inhibition nih.gov
Pyrrolo[4,3,2-de]quinoline coreHuman colorectal cancer cellsActivity comparable to oxaliplatin acs.org
Pyrazolo[3,4-h]quinoline derivativeMDA-MB-231, MCF-7 (Breast cancer)Induction of paraptotic cell death mdpi.com
Pyrrolo[2,3-d]pyrimidine derivativesHT-29 (Colon cancer)Antitumor activity (IC50 ~4-5 µM) mdpi.com

Antimicrobial Action Mechanisms at the Molecular Level (e.g., Antimalarial, Anti-tuberculosis, Antileishmanial)

The pyrroloquinoline scaffold is also the basis for compounds with significant antimicrobial activity, targeting various pathogens through specific molecular mechanisms.

Antileishmanial: As previously mentioned, derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one exert their antileishmanial effect by inhibiting the essential enzyme Leishmania donovani topoisomerase 1. nih.gov

Antimalarial: Natural products containing the pyrrolo[2,3-c]quinoline skeleton have demonstrated antimalarial biological activities. beilstein-journals.org

Anti-tuberculosis: The search for new treatments against Mycobacterium tuberculosis has led to the investigation of related scaffolds. Pyrrolo[3,4-c]pyridine derivatives have been shown to inhibit enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of the bacterium. mdpi.com

Antibacterial and Antifungal: A broad range of antimicrobial activities has been reported. Pyrroloquinoline quinone (PQQ), a derivative of pyrrolo[2,3-f]quinoline, exhibits potent antibacterial and antibiofilm activity against resistant strains like MRSA as well as various fungi. nih.gov Other derivatives, including pyrrolylthieno[2,3-b]-quinolines and pyrrolo[2,3-b]quinoxalines, have also been identified as having antibacterial properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Biological Responses

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrroloquinoline derivatives. Research has identified key structural features that govern their interaction with biological targets.

For PIKK inhibition by pyrrolo-quinoline gamma-lactones, a critical feature for potency was found to be an electrophilic exocyclic double bond conjugated to the carbonyl group of the gamma-lactone ring. nih.gov

In the case of antileishmanial 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, a comparative analysis revealed that tricyclic dihydropyrroloquinolinones were more active than their fused tetracyclic counterparts. Furthermore, specific substitutions on the tricyclic core, such as a methyl group at R1 and a phenyl or methoxyphenyl group at R2, were identified as preferred structural requirements for activity. nih.gov

For antiproliferative pyrrolo[3,2,f]quinolines, the activity was modulated by the position and conformational freedom of the side-chain groups, with the presence of a methoxy substituent influencing potency. nih.gov

SAR studies on antimalarial pyrrolones indicated that while the aryl A-ring could be modified, the 2,5-dimethyl pyrrole (B145914) B-ring was less tolerant to changes, and its replacement with other heterocycles significantly reduced activity. acs.org

These SAR insights are invaluable for the rational design of new, more effective therapeutic agents based on the pyrroloquinoline scaffold.

Emerging Research Frontiers and Applications of Pyrrolo 2,3 B Quinoline Derivatives

Development of Chemical Probes for Biological System Interrogation

The intrinsic photophysical properties of fused heterocyclic systems like pyrrolo[2,3-b]quinolines make them promising candidates for the development of chemical probes. A significant portion of related compounds, such as pyrazolo[3,4-b]quinolines, exhibit intense fluorescence in both solutions and solid states. nih.gov This emission capability is crucial for creating fluorescent sensors that can detect and quantify specific ions or molecules within biological systems. nih.gov

The introduction of heteroatoms, particularly nitrogen, into polycyclic aromatic hydrocarbon (PAH) scaffolds effectively alters their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com This fine-tuning of electronic properties directly influences their absorption and fluorescence spectra, allowing for the rational design of probes for specific biological interrogation tasks. mdpi.com For instance, novel synthesized pyrrolo-fused fluorenoquinoline derivatives have been studied for their optical properties, laying the groundwork for their potential use as fluorescent markers in cellular imaging or as components in biosensors. mdpi.com A global chemical proteomics approach has also been utilized with related quinoxaline (B1680401) derivatives to map their interaction profiles with proteins, demonstrating a powerful method for identifying the biological targets of these compounds and validating their use as probes. researchgate.net

Scaffold Design for Novel Investigational Agents with Defined Mechanisms of Action

The pyrrolo[2,3-b]quinoline scaffold has proven to be a highly versatile template for designing novel investigational agents targeting a wide array of diseases. Its rigid, planar structure allows for specific interactions with biological targets, and its multiple substitution points enable chemists to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives have shown significant promise in several therapeutic areas:

Antiparasitic Agents: A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were designed and synthesized as potential agents against visceral leishmaniasis. nih.govrsc.org One compound, 5m , demonstrated notable in vitro activity against the amastigote stage of the L. donovani parasite and achieved significant inhibition of parasite burden in the liver and spleen of infected mice. nih.govrsc.org

Antifungal Agents: Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been developed as potent inhibitors of chitin (B13524) synthase, a crucial enzyme for the integrity of the fungal cell wall. nih.gov This mechanism provides a selective target, as chitin is absent in mammals. Several of these compounds exhibited stronger antifungal activity against pathogenic strains like C. albicans and A. flavus than the standard drugs fluconazole (B54011) and polyoxin (B77205) B. nih.gov

Anticancer and Anti-inflammatory Agents: The fusion of quinoline (B57606) with other bioactive scaffolds, such as chromene, has led to the synthesis of pyrano[3,2-c]quinoline analogues. nih.gov These compounds were screened for both anti-inflammatory and cytotoxic activities, with promising candidates showing significant inhibition of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov Furthermore, a series of derivatives of the pyrrolo[2,3-h]quinoline-2-one ring system were evaluated as photoreagents, demonstrating remarkable phototoxicity against human tumor cells, particularly those with a phenyl group at the 7-position. nih.gov

Antimicrobial Agents: Various synthetic protocols have yielded pyrroloquinoline derivatives with broad-spectrum antimicrobial activity. researchgate.netresearchgate.netresearchgate.net These compounds have been evaluated against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi, highlighting the scaffold's potential in addressing the challenge of antimicrobial resistance. researchgate.netresearchgate.net

Table 1: Investigational Agents Based on the Pyrroloquinoline Scaffold
Derivative ClassTherapeutic AreaMechanism of Action / TargetKey FindingsReference
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneAntileishmanialLeishmania donovani parasiteCompound 5m showed 56.2% and 61.1% inhibition in liver and spleen parasite burden, respectively, in mice. nih.govrsc.org
Spiro[pyrrolidine-2,3'-quinoline]-2'-oneAntifungalChitin Synthase InhibitionDemonstrated stronger activity against C. albicans and A. flavus than fluconazole. nih.gov
Pyrano[3,2-c]quinolineAnti-inflammatory / AnticancerInhibition of TNF-α and IL-6Identified candidates with potent dual anti-inflammatory and cytotoxic activity. nih.gov
Pyrrolo[2,3-h]quinoline-2-onePhotochemotherapyPhotosensitizing AgentRemarkable phototoxicity observed against cultured human tumor cells. nih.gov

Applications in Advanced Materials and Chemo-Sensing

The unique optoelectronic properties of N-doped polycyclic aromatic compounds make the pyrrolo[2,3-b]quinoline system attractive for applications in materials science. mdpi.com The incorporation of nitrogen atoms into the π-conjugated scaffold allows for the fine-tuning of physical properties, including HOMO/LUMO energy levels, which are critical for performance in electronic devices. mdpi.com This class of compounds has attracted significant attention for its potential use in:

Organic Field-Effect Transistors (OFETs)

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaic Cells (OPVs)

The synthesis of novel pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives has been reported, with preliminary studies confirming their distinct optical and aromatic properties through absorption and fluorescence spectroscopy. mdpi.com Furthermore, the inherent fluorescence of many related quinoline systems, such as 1H-pyrazolo[3,4-b]quinolines, has been harnessed to create fluorescent sensors for detecting various cations, demonstrating the scaffold's utility in the field of chemo-sensing. nih.gov

Green Chemistry Principles in Pyrrolo[2,3-b]quinoline Synthesis

In line with the growing demand for sustainable chemical processes, significant efforts have been made to develop green synthetic routes for quinoline and its fused derivatives. researchgate.net These modern methodologies aim to improve yields, reduce waste, minimize the use of hazardous substances, and lower energy consumption compared to traditional methods like the Skraup synthesis, which often requires harsh conditions. researchgate.netuop.edu.pk

Key green chemistry strategies applied to quinoline synthesis include:

Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or ethanol (B145695) has become a common approach. frontiersin.orgtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.nettandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, enhancing atom economy and simplifying procedures. frontiersin.org

Catalyst-Free Conditions: The development of reactions that proceed efficiently without a catalyst, or by using recoverable and non-toxic promoters, represents a significant advancement in sustainable synthesis. frontiersin.org

Table 2: Comparison of Synthetic Approaches for Quinoline Derivatives
ApproachKey FeaturesAdvantagesReference
Traditional Synthesis (e.g., Skraup)Uses strong acids (H₂SO₄), high temperatures, and oxidizing agents.Well-established and versatile. uop.edu.pk
Green SynthesisEmploys green solvents (water, ethanol), microwave assistance, multicomponent reactions, and catalyst-free protocols.Reduced waste, shorter reaction times, operational simplicity, non-toxic, excellent yields. researchgate.netfrontiersin.orgtandfonline.com

A notable example is the pyrazole-promoted, catalyst-free synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in ethanol, which proceeds with excellent yields under mild conditions. frontiersin.org Such methods provide a sustainable pathway to access diverse N-containing heterocyclic compounds for medicinal and materials science research. frontiersin.org

Future Perspectives in Pyrrolo[2,3-b]quinoline Medicinal Chemistry Research

The broad spectrum of biological activities associated with the pyrroloquinoline scaffold positions it for significant future development in medicinal chemistry. The versatility of this core structure suggests that its therapeutic potential is far from fully realized.

Future research directions are likely to focus on:

Development of Multi-Target Agents: Many complex diseases, such as cancer, involve multiple biological pathways. Designing pyrroloquinoline derivatives that can selectively inhibit several key targets, such as multiple protein kinases, could lead to more effective therapies and overcome drug resistance. mdpi.com

Exploration of Novel Therapeutic Areas: The discovery of anti-HIV activity in the related natural product trigonoine B (a pyrrolo[2,3-c]quinoline) suggests that derivatives of this scaffold family could be valuable leads for antiviral drug discovery. beilstein-journals.org

Combating Drug Resistance: Designing derivatives with novel mechanisms of action, such as the chitin synthase inhibitors, provides a strategy to combat resistance to existing antifungal drugs. nih.gov Similar approaches could be applied to develop new antibacterial and anticancer agents.

Natural Product Synthesis and Analogue Development: The total synthesis of complex pyrroloquinoline alkaloids allows for the creation of novel analogues that can be screened for enhanced biological activity and improved pharmacological profiles. beilstein-journals.org

Unexplored Biological Targets and Mechanistic Studies for Pyrrolo[2,3-b]quinoline Systems

While numerous biological activities have been reported for pyrroloquinoline derivatives, the precise molecular mechanisms and full range of potential targets remain largely unexplored for many compounds. A deeper understanding of their structure-activity relationships and mechanisms of action is essential for advancing them as clinical candidates.

Key areas for future investigation include:

Target Deconvolution: For many compounds identified through phenotypic screening, the specific protein targets are unknown. Advanced techniques like global chemical proteomics can be used to generate comprehensive drug-protein interaction profiles, revealing both intended targets and potential off-target effects. researchgate.net

Exploring Novel Enzyme Inhibition: The success of chitin synthase inhibitors highlights the potential of targeting enzymes that are unique to pathogens. nih.gov Other unexplored targets could include viral polymerases or proteases, as well as bacterial enzymes involved in cell wall synthesis or metabolism. The inhibition of caspase-3, an enzyme involved in apoptosis, by a related pyrrolo[3,4-c]quinoline derivative points to potential applications in neurodegenerative and cardiovascular disorders. frontiersin.org

Mechanistic Studies of Anti-inflammatory Action: Derivatives that inhibit cytokines like TNF-α and IL-6 are promising anti-inflammatory agents. nih.gov Further studies are needed to elucidate the specific signaling pathways they modulate within the cell to exert these effects.

In-Silico and Computational Modeling: Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help to identify high-affinity interactions with target proteins and predict the drug-like properties of new derivatives, guiding more efficient synthesis and testing. researchgate.net

By focusing on these unexplored areas, researchers can unlock the full therapeutic potential of the versatile pyrrolo[2,3-b]quinoline scaffold.

Q & A

Q. What are the common synthetic routes for 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline?

The compound is synthesized via microwave-assisted Leimgruber-Batcho reactions, which use Lewis acid catalysis to accelerate indole formation and subsequent cyclization. This method achieves high purity (97%) and yields by optimizing reaction time and temperature (e.g., 235–240°C melting point confirms purity) . Another approach employs SnCl₂-catalyzed multicomponent reactions, enabling regioselective assembly of quinoline derivatives through atom-economic pathways .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR : Assigns protons and carbons in the fused pyrroloquinoline system.
  • HPLC : Validates purity (>97%) and detects impurities.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., C₁₁H₈N₂, ~172.2 g/mol) .
  • Melting point analysis : Correlates with crystallinity and stability .

Q. How is compound purity assessed during synthesis?

Purity is ensured via HPLC (retention time analysis), elemental analysis (C, H, N ratios), and recrystallization in solvents like ethanol. The absence of byproducts (e.g., unreacted intermediates) is critical for pharmacological applications .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in pyrrolo[2,3-b]quinoline synthesis?

Regioselectivity is controlled by catalyst choice (e.g., SnCl₂ for directing quinoline ring formation) and substituent effects. For example, methyl groups at position 6 stabilize intermediates, favoring cyclization at the 3H position. Computational modeling (DFT) predicts transition states to guide synthetic optimization .

Q. What strategies optimize reaction yields in microwave-assisted synthesis?

Key parameters:

  • Microwave power : Higher power reduces reaction time but risks decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance microwave absorption.
  • Catalyst loading : Lewis acids (e.g., ZnCl₂) at 10 mol% improve cyclization efficiency .

Q. How does methylation at position 6 influence biological activity?

Methylation enhances lipophilicity, improving membrane permeability. In quinolone derivatives, 6-methyl groups increase antibacterial potency by stabilizing DNA gyrase interactions. Comparative studies with non-methylated analogues show 2–3x higher MIC values against Gram-negative pathogens .

Q. How to resolve contradictions in reported biological activities?

Discrepancies arise from assay variability (e.g., bacterial strain differences) or impurities. Validate results using:

  • Standardized protocols : CLSI guidelines for MIC determination.
  • Purity reassessment : HPLC-MS to rule out degradation products .

Q. What computational tools aid in designing analogues with improved properties?

  • Molecular docking : Predicts binding to targets like DNA gyrase.
  • QSAR models : Correlate substituent effects (e.g., electron-donating groups) with activity .
  • ADMET prediction : Estimates bioavailability and toxicity .

Q. How does tautomerism affect NMR interpretation?

The compound’s tautomeric forms (1H vs. 3H) cause peak splitting in ¹H NMR. Use variable-temperature NMR to freeze tautomer interconversion or deuterated solvents (e.g., DMSO-d₆) to simplify spectra .

Q. What storage conditions ensure long-term stability?

Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilization enhances stability for hygroscopic batches. Monitor degradation via periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.